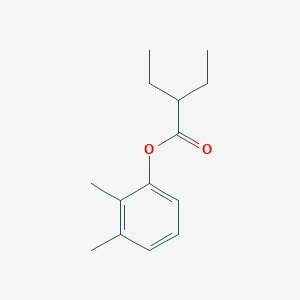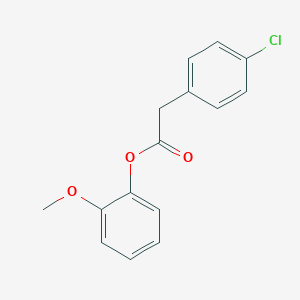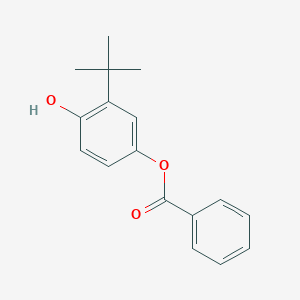
3-tert-butyl-4-hydroxyphenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-4-hydroxyphenyl benzoate is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a benzoyloxy group attached to the phenolic ring, along with a tert-butyl group at the ortho position relative to the hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-4-hydroxyphenyl benzoate typically involves the esterification of 4-hydroxy-2-tert-butylphenol with benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-tert-butyl-4-hydroxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The benzoyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through Friedel-Crafts alkylation or acylation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: 4-Hydroxy-2-tert-butylphenol.
Substitution: Various alkyl or aryl substituted phenols.
Aplicaciones Científicas De Investigación
3-tert-butyl-4-hydroxyphenyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of high-performance materials, including resins and coatings.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-4-hydroxyphenyl benzoate involves its interaction with cellular components. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It also exerts antioxidant effects by scavenging free radicals and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Comparison: 3-tert-butyl-4-hydroxyphenyl benzoate is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties compared to its analogs. For instance, 4-tert-Butylphenol lacks the ester functionality, making it less reactive in certain chemical reactions. Similarly, 2-tert-Butyl-4-methylphenol and 2,4-Di-tert-butylphenol have different substitution patterns, affecting their reactivity and applications .
Propiedades
Fórmula molecular |
C17H18O3 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
(3-tert-butyl-4-hydroxyphenyl) benzoate |
InChI |
InChI=1S/C17H18O3/c1-17(2,3)14-11-13(9-10-15(14)18)20-16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3 |
Clave InChI |
CXBDNMWDNBANSF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)O |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
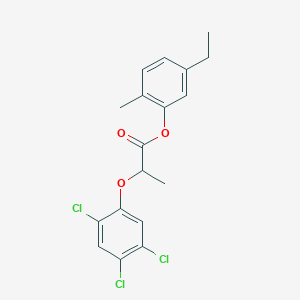
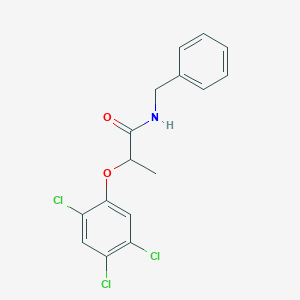
![Ethyl 3-{[2-(2,4,5-trichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B310584.png)
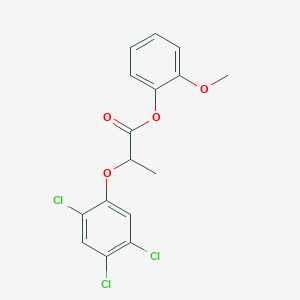
![Ethyl 2-{[2-(2,4,5-trichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B310586.png)
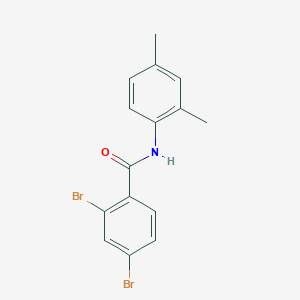
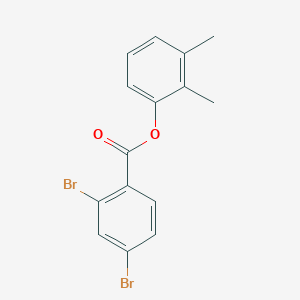

![Ethyl3-[(2,4-dibromobenzoyl)amino]benzoate](/img/structure/B310594.png)
![Ethyl2-[(2,4-dibromobenzoyl)amino]benzoate](/img/structure/B310596.png)
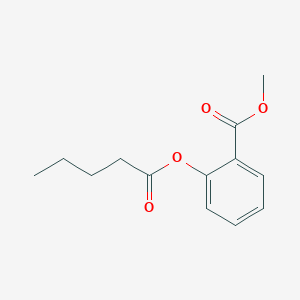
![Butyl 4-[(2-ethylbutanoyl)oxy]benzoate](/img/structure/B310599.png)
